molecular formula C18H19FN4O B2369092 N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide CAS No. 2411252-54-3

N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide

Cat. No.: B2369092
CAS No.: 2411252-54-3
M. Wt: 326.375
InChI Key: BKVQKKWRZMSPON-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of amides. This compound features a fluorophenyl group, a pyrrolidinylpyrimidinyl moiety, and a prop-2-enamide structure. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from a suitable pyrimidine precursor, the pyrrolidine group can be introduced via nucleophilic substitution.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide
  • N-(4-Bromophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide

Uniqueness

N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-2-17(24)23(16-7-5-15(19)6-8-16)13-14-11-20-18(21-12-14)22-9-3-4-10-22/h2,5-8,11-12H,1,3-4,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVQKKWRZMSPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CN=C(N=C1)N2CCCC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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